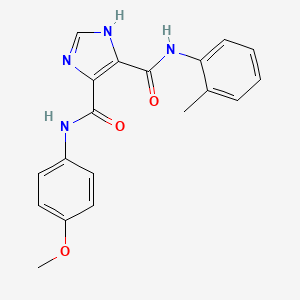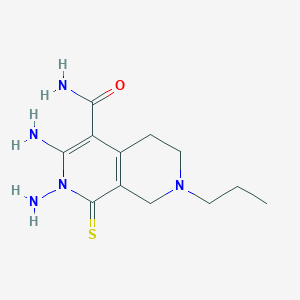![molecular formula C26H26N2O7 B11077842 2,2'-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) (non-preferred name)](/img/structure/B11077842.png)
2,2'-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-{[(1-BENZYL-2-HYDROXY-2-OXOETHYL)AMINO]CARBONYL}-2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl group, a furan ring, and a phenylpropanoic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-{[(1-BENZYL-2-HYDROXY-2-OXOETHYL)AMINO]CARBONYL}-2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl group and the furan ring, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include diethyl malonate, triethylamine, and methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-{[(1-BENZYL-2-HYDROXY-2-OXOETHYL)AMINO]CARBONYL}-2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and furan moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(4-{[(1-BENZYL-2-HYDROXY-2-OXOETHYL)AMINO]CARBONYL}-2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(4-{[(1-BENZYL-2-HYDROXY-2-OXOETHYL)AMINO]CARBONYL}-2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Quinolone Derivatives: Known for their antimicrobial properties and used in drug development.
Benzyl Compounds: Featuring the benzyl group, these compounds are widely used in organic synthesis and pharmaceuticals.
Uniqueness
2-{[(4-{[(1-BENZYL-2-HYDROXY-2-OXOETHYL)AMINO]CARBONYL}-2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID is unique due to its complex structure, which combines multiple functional groups and aromatic rings.
Properties
Molecular Formula |
C26H26N2O7 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[[4-[(1-carboxy-2-phenylethyl)carbamoyl]-2,5-dimethylfuran-3-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H26N2O7/c1-15-21(23(29)27-19(25(31)32)13-17-9-5-3-6-10-17)22(16(2)35-15)24(30)28-20(26(33)34)14-18-11-7-4-8-12-18/h3-12,19-20H,13-14H2,1-2H3,(H,27,29)(H,28,30)(H,31,32)(H,33,34) |
InChI Key |
BSFAJVATOJUORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide](/img/structure/B11077763.png)
![2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B11077772.png)
![5-[(Furan-2-ylmethyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B11077781.png)
![methyl 4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11077792.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11077796.png)
![1-[8-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B11077804.png)

![nicotinaldehyde [4-[(2R)-2-pyridin-2-ylpiperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11077806.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11077807.png)
![N-(2-chloro-5-methylphenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11077808.png)

![11-(4-isopropylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077818.png)
![methyl 11-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11077832.png)

